2-[2-Methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2-[2-Methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid is a complex organic compound with a multifaceted structure This compound is characterized by the presence of multiple functional groups, including oxo, thiazole, and acetic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Esterification: Formation of ester bonds through the reaction of carboxylic acids with alcohols.
Amidation: Conversion of carboxylic acids to amides using amines.
Thiazole Formation: Cyclization reactions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Various substitution reactions can occur, particularly at the thiazole ring and ester groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[2-Methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions. For instance, the thiazole ring may interact with enzymes or receptors, while the ester and amide groups can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: An organic compound with similar structural features but different functional groups.
2-Methyl-2-propanol: Another structurally related compound with distinct chemical properties.
Properties
Molecular Formula |
C18H27N3O7S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H27N3O7S/c1-16(2,3)26-13(24)18(7,8)28-21-11(12(22)23)10-9-29-14(19-10)20-15(25)27-17(4,5)6/h9H,1-8H3,(H,22,23)(H,19,20,25) |
InChI Key |
ANFLTTZTVMOFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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